![molecular formula C14H7ClF4N2 B3004451 3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine CAS No. 2085690-86-2](/img/structure/B3004451.png)
3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine" is a poly-substituted pyridine derivative, which is a class of compounds known for their significance in various chemical applications, including the synthesis of pesticides and pharmaceuticals. Pyridine derivatives containing fluorine, such as this compound, are particularly interesting due to their potential biological activities and their use in the development of agrochemicals .
Synthesis Analysis
The synthesis of poly-substituted pyridines can be achieved through various methods. One strategy involves the C-F bond breaking of an anionically activated fluoroalkyl group, which has been applied to synthesize 2,6-disubstituted 4-amino pyridines in high yields under metal-free conditions . This method is a valuable addition to the repertoire of pyridine synthesis. Another approach for synthesizing related compounds includes the use of potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst, optimizing conditions such as the ratio of raw materials, reaction temperature, and time . Additionally, a synthesis route starting from 5-bromonicotinic acid has been reported, which involves esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination, resulting in increased yield and purity suitable for industrial production .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related pyridine derivatives have been characterized using various spectroscopic methods and computational techniques. For instance, 2-chloro-6-(trifluoromethyl)pyridine has been studied using FT-IR, 1H and 13C NMR, and DFT calculations, providing insights into the structural parameters, vibrational wavenumbers, and chemical shifts . These studies are crucial for understanding the molecular behavior and properties of the compound .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the presence of substituents on the pyridine ring. For example, the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, involves Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with the reaction conditions being optimized for maximum yield . The chemical reactions involved in the synthesis and modification of these compounds are complex and require careful control of reaction parameters.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and substituents. Computational methods such as DFT can predict properties like Mulliken's charges, molecular electrostatic potential (MEP), natural bond orbital (NBO), and thermodynamic properties . These theoretical predictions, when compared with experimental data, provide a comprehensive understanding of the compound's behavior in different environments, including solvent effects on excitation energies and chemical shifts . Additionally, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC), and their interaction with DNA can be monitored through agarose gel electrophoresis experiments .
Wissenschaftliche Forschungsanwendungen
Synthesis Strategies
- Azirine Ring Expansion : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This process is a key component in synthesizing various pyrrole derivatives (Khlebnikov et al., 2018).
Chemical Synthesis and Transformation
- Pyrazolo[1,5-a]Pyridines Synthesis : Utilizing a base, sodium hydride, and hydroxylamine hydrochloride, along with azirines and pyrazolopyridines, researchers synthesized Pyrazolo[1,5-a]Pyridines. This demonstrates the potential for complex heterocyclic chemical transformations involving compounds similar to 3-Chloro-2-[3-(3-Fluorophenyl)-2H-Azirin-2-yl]-5-(Trifluoromethyl)pyridine (Greszler & Stevens, 2009).
Crystal Structure Analysis
- Fungicide Fluazinam : The compound fluazinam, closely related in structure, has been analyzed for its crystal structure, revealing significant hydrogen bonding and a three-dimensional network which could be relevant in understanding the physical characteristics of related compounds (Jeon et al., 2013).
Medicinal Chemistry
- Imidazo[1,2-a]pyridines Production : A reaction between 2-chloropyridines and 2H-azirines yielding imidazo[1,2-a]pyridines has been optimized. This chemical process is significant in medicinal chemistry, as imidazo[1,2-a]pyridines are commonly found in drugs and medicinal chemistry leads (Vuillermet, Bourret, & Pelletier, 2020).
Pesticide Synthesis
- Pesticide Precursor : 2,3-Dichloro-5-trifluoromethyl pyridine, a compound structurally similar to the one , has been widely used in synthesizing pesticides. Understanding the synthesis process of such derivatives can be crucial for developing new pesticides (Lu Xin-xin, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4N2/c15-10-5-8(14(17,18)19)6-20-12(10)13-11(21-13)7-2-1-3-9(16)4-7/h1-6,13H/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPEDQTIXIMNC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N[C@@H]2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3004369.png)

![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3004372.png)
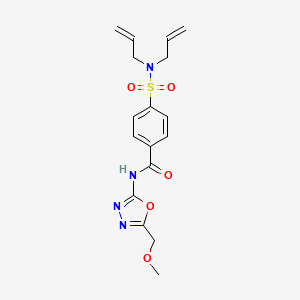
![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3004377.png)
![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)
![2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide](/img/structure/B3004380.png)
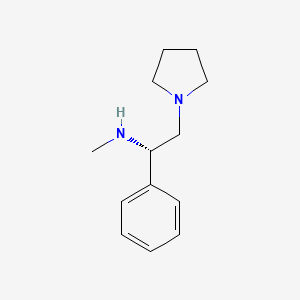
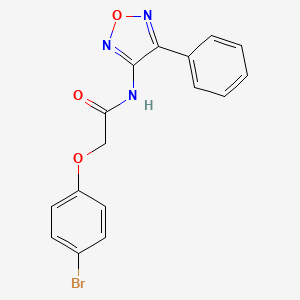
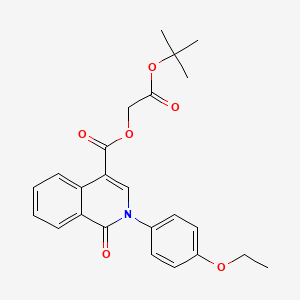
![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)
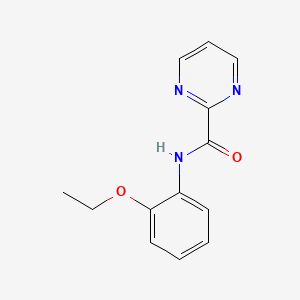
![3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004389.png)
![Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B3004391.png)